molecular formula C5H15P B14295098 Pentamethyl-lambda~5~-phosphane CAS No. 113848-99-0

Pentamethyl-lambda~5~-phosphane

Cat. No.: B14295098
CAS No.: 113848-99-0
M. Wt: 106.15 g/mol
InChI Key: VZOBZUHFFRKNNU-UHFFFAOYSA-N
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Description

Pentamethyl-λ⁵-phosphane (P(CH₃)₅) is a pentavalent phosphorus compound (oxidation state +5) where five methyl groups are bonded to a central phosphorus atom. This structure places it within the class of λ⁵-phosphoranes, characterized by a trigonal bipyramidal geometry. Unlike trivalent phosphanes (λ³, oxidation state +3), λ⁵-phosphoranes exhibit unique electronic and steric properties due to their hypervalent bonding . The methyl substituents in Pentamethyl-λ⁵-phosphane are strongly electron-donating, which stabilizes the phosphorus center and influences its reactivity.

Properties

CAS No.

113848-99-0

Molecular Formula

C5H15P

Molecular Weight

106.15 g/mol

IUPAC Name

pentamethyl-λ5-phosphane

InChI

InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3

InChI Key

VZOBZUHFFRKNNU-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C)(C)C

Origin of Product

United States

Preparation Methods

Halogenophosphine-Grignard Reagent Reactions

The most established method involves reacting halogenophosphines with methyl Grignard reagents.

General Reaction Mechanism

Chlorophosphines (e.g., PCl₃) react with methylmagnesium halides (MeMgX) in a stepwise substitution process:

  • Initial substitution :
    $$ \text{PCl}3 + 3 \text{MeMgX} \rightarrow \text{PMe}3 + 3 \text{MgXCl} $$
  • Oxidation to λ⁵-phosphane :
    $$ \text{PMe}3 + \text{CH}3\text{I} \rightarrow \text{PMe}4\text{I} \xrightarrow{\text{Reduction}} \text{PMe}5 $$

This method requires anhydrous tetrahydrofuran (THF) at low temperatures (−10°C to 0°C) to prevent over-substitution.

Optimized Protocol

  • Reagents : PCl₃, MeMgBr (3 equivalents), THF, −10°C.
  • Workup : Quench with NH₄Cl, extract with ethyl acetate, purify via column chromatography.
  • Yield : ~60–75% (reported for analogous trialkylphosphines).
Table 1: Key Reaction Parameters
Parameter Value
Temperature −10°C to 0°C
Solvent THF
Reaction Time 6–12 hours
Purification Method Column Chromatography

Transition Metal-Mediated Synthesis from White Phosphorus

A novel approach utilizes pentaphosphaferrocene complexes to bypass hazardous intermediates like PCl₃.

Stepwise Synthesis

  • Formation of [CpFe(η⁵-P₅)] :
    White phosphorus (P₄) reacts with [CpFe(CO)₂]₂ in 1,3-diisopropylbenzene under reflux.
  • Functionalization :
    Selective methylation via MeLi yields [Cp*Fe(η⁴-P₅Me₂)].
  • Phosphine Release :
    Treatment with KBnz (potassium benzyl) liberates PMe₅:
    $$ \text{[Cp*Fe(η⁴-P₅Me₂)]} + \text{KBnz} \rightarrow \text{PMe}_5 + \text{Byproducts} $$

Advantages

  • Atom Efficiency : Regenerates the iron complex for reuse.
  • Scalability : Achieves 79% yield over three cycles in one-pot reactions.

Desilylation of Bis(silyl)methyl-Substituted Phosphaalkenes

Electron-deficient phosphaalkenes undergo desilylation to form λ⁵-phosphanes.

Reaction Overview

  • Substrate : Bis(trimethylsilyl)methyl-phosphaalkene.
  • Reagent : Hexamethyldisilazane (HMDS).
  • Mechanism :
    $$ \text{(Me}3\text{Si)}2\text{C=P-SiMe}3 \xrightarrow{\text{HMDS}} \text{PMe}5 + \text{Me}3\text{Si-N(SiMe}3)_2 $$

Challenges

  • Steric Hindrance : Bulky silyl groups necessitate high temperatures (80–100°C).
  • Byproducts : Requires rigorous purification to isolate PMe₅.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison
Method Yield (%) Purity Scalability
Grignard-Halogenophosphine 60–75 High Moderate
Pentaphosphaferrocene 79 High High
Desilylation 50–65 Medium Low

Key Findings :

  • The Grignard method is widely accessible but generates stoichiometric waste.
  • The pentaphosphaferrocene route offers superior atom economy and recyclability.
  • Desilylation is limited by substrate availability and harsh conditions.

Mechanistic Insights and Side Reactions

Steric Effects in Grignard Reactions

Methyl groups induce steric crowding, favoring SN2@P mechanisms over SN1 pathways. Computational studies confirm inversion at phosphorus during substitution.

Byproduct Formation

  • Over-Substitution : Excess MeMgX produces phosphonium salts (e.g., PMe₄⁺I⁻).
  • Oxidation : Exposure to air oxidizes PMe₅ to phosphine oxides, necessitating inert atmospheres.

Chemical Reactions Analysis

Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.

Mechanism of Action

The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.

Comparison with Similar Compounds

Substituent Effects

  • Pentamethyl-λ⁵-phosphane : The five methyl groups create a sterically congested environment, enhancing thermodynamic stability. The electron-donating nature of methyl groups reduces electrophilicity at phosphorus.
  • Thioxo-λ⁵-phosphane (e.g., Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane, ): Incorporates sulfur (thioxo) and oxygen (methoxy/phenoxy) substituents. The thioxo group introduces electron-withdrawing effects, increasing electrophilicity at phosphorus compared to Pentamethyl-λ⁵-phosphane. This compound’s solubility and reactivity are modulated by polar functional groups .

Bonding and Geometry

  • Pentamethyl-λ⁵-phosphane : Predicted to adopt a trigonal bipyramidal geometry with axial and equatorial methyl groups.
  • Phosphorus Ylides (e.g., Wittig reagents): While technically λ⁵-phosphoranes, ylides feature a P=C bond, making them highly reactive toward electrophiles like carbonyl compounds. In contrast, Pentamethyl-λ⁵-phosphane lacks such π-bonding, rendering it less reactive in organic synthesis .

Comparison with Trivalent (λ³) Phosphanes

Electronic Properties

  • Electroneutral Phosphanes (e.g., (C₄H₈NO)₂P(C₂F₅), ): Ligands in Mo(CO)₅ complexes exhibit moderate electron-donating/withdrawing balance. Mo-P bond lengths (~2.50–2.53 Å) reflect this neutrality .
  • Push-Pull Phosphanes (e.g., Bis(diethylamino)(pentafluorophenyl)phosphane, ): Combine electron-donating (N(Et)₂) and withdrawing (C₆F₅) groups. Natural Bond Orbital (NBO) analysis shows a less positive P charge (1.09 a.u.) compared to Pentamethyl-λ⁵-phosphane (hypothetically higher due to methyl donation) .

Coordination Chemistry

  • Trivalent Phosphanes: Dominate in transition metal complexes. For example, [Mo{(C₄H₈NO)₂P(C₂F₅)}(CO)₅] () shows octahedral geometry with Mo-P bonds (~2.51 Å) influenced by ligand steric bulk .
  • λ⁵-Phosphoranes : Rarely act as ligands due to their saturated valency. Instead, they may serve as Lewis acids or precursors to trivalent species via substituent loss.

Catalysis

  • Trivalent Phosphanes : Widely used in catalysis (e.g., Suzuki coupling, hydroformylation). Push-pull ligands () enhance reaction rates by modulating metal electron density .

Data Table: Key Comparative Properties

Compound Valency Substituents Electronic Effect Bond Length (Mo-P, Å) Applications
Pentamethyl-λ⁵-phosphane λ⁵ 5 CH₃ Strong electron-donating N/A Hypothetical catalysis
Thioxo-λ⁵-phosphane () λ⁵ S, O, CH₃, C₆H₄-SCH₃ Electron-withdrawing (S/O) N/A Solubility studies
(C₄H₈NO)₂P(C₂F₅) () λ³ Morpholino, C₂F₅ Electroneutral 2.506–2.527 Mo coordination chemistry
Bis(diethylamino)(C₆F₅)phosphane () λ³ N(Et)₂, C₆F₅ Push-pull 2.527 (Mo complex) Catalysis, ligand design
PPh₃-Au-Cl () λ³ Ph₃, Cl Moderate donating N/A Anticancer agents

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